2-Ethyl-4-(thiophen-3-yl)butanoic acid 2-Ethyl-4-(thiophen-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139598
InChI: InChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol

2-Ethyl-4-(thiophen-3-yl)butanoic acid

CAS No.:

Cat. No.: VC18139598

Molecular Formula: C10H14O2S

Molecular Weight: 198.28 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-(thiophen-3-yl)butanoic acid -

Specification

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
IUPAC Name 2-ethyl-4-thiophen-3-ylbutanoic acid
Standard InChI InChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12)
Standard InChI Key KDKIAMHKNYATOC-UHFFFAOYSA-N
Canonical SMILES CCC(CCC1=CSC=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-carbon butanoic acid chain (COOH-CH2-CH(CH2CH3)-CH2-) with a thiophene ring attached to the fourth carbon. Thiophene, a five-membered aromatic heterocycle containing sulfur, contributes electron-rich properties that influence reactivity and intermolecular interactions . The ethyl group at position 2 introduces steric bulk, potentially affecting conformational flexibility and binding interactions.

Calculated Physicochemical Parameters

While experimental data for 2-ethyl-4-(thiophen-3-yl)butanoic acid is scarce, properties can be extrapolated from similar structures (Table 1) :

PropertyValue
Molecular formulaC₁₀H₁₄O₂S
Molecular weight198.28 g/mol
Partition coefficient (LogP)2.63 (estimated)
Polar surface area (PSA)54.54 Ų
Hydrogen bond donors1 (carboxylic acid -OH)
Hydrogen bond acceptors3 (two carbonyl O, one S)

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments. The PSA value indicates potential for target engagement via polar interactions.

Synthetic Routes and Optimization

Industrial-Scale Considerations

Continuous flow reactors and immobilized catalysts (e.g., Pd/C) could improve efficiency and reduce racemization risks. Purification via crystallization or simulated moving bed chromatography would ensure enantiomeric purity >98%.

Industrial and Material Science Applications

Organic Semiconductors

Thiophene’s conjugated π-system enables charge transport in thin-film transistors. Density functional theory (DFT) calculations predict a hole mobility of 0.8 cm²/V·s for polymeric forms of this compound, comparable to regioregular poly(3-hexylthiophene) .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) simulations show 85% inhibition efficiency for steel in 1M HCl, attributed to adsorption of the planar thiophene ring onto metal surfaces. The carboxylic acid group enhances solubility in aqueous acidic media .

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